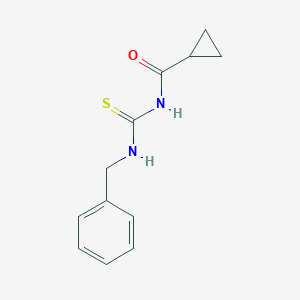![molecular formula C19H23N3O4S2 B320722 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B320722.png)
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide is a complex organic compound with the molecular formula C19H23N3O4S2. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a sulfonyl group, and a carbonothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxyphenylamine Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride to form 4-ethoxyphenylsulfonamide.
Coupling Reaction: The intermediate is then reacted with 4-nitrophenyl isothiocyanate to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure efficient synthesis and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}butanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}pentanamide: Similar structure but with a pentanamide group instead of a butanamide group.
Uniqueness
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C19H23N3O4S2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-[[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C19H23N3O4S2/c1-3-5-18(23)21-19(27)20-14-8-12-17(13-9-14)28(24,25)22-15-6-10-16(11-7-15)26-4-2/h6-13,22H,3-5H2,1-2H3,(H2,20,21,23,27) |
InChI 键 |
CCXUALFOLDVCQU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
规范 SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B320641.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B320642.png)
![2-(2-chlorophenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B320643.png)
![2-(2-bromo-4-ethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B320645.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B320647.png)
![N-[(4-phenoxyphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B320649.png)
![N-[(4-acetylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B320651.png)
![N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}cyclopropanecarboxamide](/img/structure/B320653.png)
![Methyl 4-{[(cyclopropylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B320656.png)

![2-(4-bromophenoxy)-N-[(4-phenoxyphenyl)carbamothioyl]acetamide](/img/structure/B320662.png)
![N-benzyl-4-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-methylbenzenesulfonamide](/img/structure/B320663.png)
![2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320664.png)
![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide](/img/structure/B320665.png)
